molecular formula C23H17ClFN3O3S B3500978 5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

Cat. No.: B3500978
M. Wt: 469.9 g/mol
InChI Key: RFJPBONVWCGQRX-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethylsulfanyl, and benzofuran. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Chloro and Ethylsulfanyl Groups: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride. The ethylsulfanyl group is introduced via nucleophilic substitution using ethylthiol in the presence of a base.

    Attachment of the Benzofuran Moiety: The benzofuran ring is synthesized separately and then coupled to the pyrimidine core through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Final Coupling and Amidation: The final step involves the coupling of the benzofuran derivative with the pyrimidine core, followed by amidation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylsulfanyl-4-pyrimidinecarboxylic acid
  • 5-chloro-2-ethylsulfanyl-benzothiazole
  • 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates

Uniqueness

Compared to similar compounds, 5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the benzofuran moiety, in particular, adds to its uniqueness, as it is less common in similar compounds.

Properties

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3S/c1-3-32-23-26-11-15(24)19(28-23)22(30)27-18-14-6-4-5-7-17(14)31-21(18)20(29)13-9-8-12(2)16(25)10-13/h4-11H,3H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJPBONVWCGQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
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5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
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5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
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5-chloro-2-(ethylsulfanyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

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